N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a dioxidotetrahydrothiophene ring, an oxazolo[5,4-b]pyridine core, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazolo[5,4-b]pyridine core, the introduction of the dioxidotetrahydrothiophene ring, and the final coupling with the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share the dioxidotetrahydrothiophene ring but differ in the core structure, leading to variations in their reactivity and applications.
1,3,4-Oxadiazole incorporated oxazolo[4,5-b]pyridine derivatives:
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable for applications requiring precise control over molecular interactions and chemical transformations.
Properties
Molecular Formula |
C13H15N3O4S |
---|---|
Molecular Weight |
309.34 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H15N3O4S/c1-7-5-10(11-8(2)16-20-13(11)14-7)12(17)15-9-3-4-21(18,19)6-9/h5,9H,3-4,6H2,1-2H3,(H,15,17) |
InChI Key |
HEAALYLDZJZOBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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